![molecular formula C11H16N2O B3083224 2-Methoxy-4-(piperidin-4-yl)pyridine CAS No. 1138218-06-0](/img/structure/B3083224.png)
2-Methoxy-4-(piperidin-4-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of MP4P involves the combination of a pyridine ring and a piperidine ring. Various methods can be employed to synthesize this compound, including cyclization reactions, multicomponent reactions, and hydrogenation processes. Researchers have explored different synthetic routes to obtain substituted piperidines efficiently . For detailed synthetic procedures, refer to relevant literature.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 2-Methoxy-4-(piperidin-4-yl)pyridine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing biologically active compounds. Researchers have explored various synthetic methods for obtaining substituted piperidines, aiming to create novel drugs. These derivatives find applications in treating diseases such as cancer, neurological disorders, and infectious diseases .
ALK Inhibition in Cancer Therapy
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for certain cancers. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives, including 2-Methoxy-4-(piperidin-4-yl)pyridine, as ALK inhibitors. These compounds show promise in treating ALK-positive non-small cell lung cancer (NSCLC) .
Cytotoxicity Enhancement
Structure-activity relationship studies indicate that modifying the piperidine ring can enhance cytotoxicity. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring (specifically ring B) increases the cytotoxicity of piperidine derivatives. Researchers explore these modifications to improve the efficacy of potential anticancer agents .
Chemical Synthesis and Substrate Availability
Efficient synthetic methods for substituted piperidines are crucial. Researchers continuously seek cost-effective routes to access these compounds. As more than 7000 piperidine-related papers have been published in the last five years, the demand for suitable substrates remains high. Scientists investigate cyclization, hydrogenation, cycloaddition, and multicomponent reactions to synthesize biologically active piperidines .
Biological Evaluation and Pharmacological Activity
Researchers evaluate the biological activity of piperidine-containing compounds, including 2-Methoxy-4-(piperidin-4-yl)pyridine. These evaluations involve assessing binding affinity, selectivity, and pharmacokinetics. By understanding the pharmacological properties, scientists can optimize drug candidates for clinical use .
Mechanism of Action
Target of Action
2-Methoxy-4-(piperidin-4-yl)pyridine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Piperidine derivatives have been found to have various pharmacological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2-methoxy-4-piperidin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVOFNLUAQZKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(piperidin-4-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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